![molecular formula C11H10O3 B6617467 2-(3-methyl-1-benzofuran-7-yl)acetic acid CAS No. 1526049-74-0](/img/structure/B6617467.png)
2-(3-methyl-1-benzofuran-7-yl)acetic acid
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Overview
Description
2-(3-methyl-1-benzofuran-7-yl)acetic acid is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl group at the 3-position of the benzofuran ring and an acetic acid moiety at the 7-position. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1-benzofuran-7-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as palladium or copper, can also be employed to facilitate the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using similar cyclization techniques. The choice of method depends on factors such as yield, cost, and scalability. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1-benzofuran-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of benzofuran derivatives, including 2-(3-methyl-1-benzofuran-7-yl)acetic acid, against various cancer cell lines. For instance, a study evaluated several benzofuran derivatives for their ability to inhibit the growth of K562 leukemia cells and HeLa cervical carcinoma cells. The results indicated that certain derivatives exhibited significant cytotoxicity, with some compounds showing an IC50 value below 50 µM, indicating their potential as anticancer agents .
GSK-3β Inhibition
Another area of interest is the inhibition of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various cancers. Benzofuran derivatives have been synthesized and evaluated for their inhibitory activity against GSK-3β. Some compounds demonstrated potent inhibition at low micromolar concentrations, indicating their potential use in treating pancreatic and colon cancers .
Structure-Activity Relationship (SAR)
The SAR studies revealed that modifications at specific positions on the benzofuran scaffold significantly influenced the potency and selectivity of these compounds. For example, introducing hydroxymethyl groups at the 6-position enhanced the inhibitory activity against GSK-3β while maintaining selectivity over related kinases like CDK-2 .
Antivirulence Compounds
There is also emerging research focusing on the development of antivirulence agents based on the benzofuran scaffold. A study explored the synthesis of various analogues of benzofuran derivatives and assessed their binding affinities using techniques such as NMR and X-ray crystallography. These studies indicated that modifications at specific positions could enhance binding to target proteins involved in bacterial virulence, suggesting a pathway for developing novel antibacterial therapies .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 2-(3-methyl-1-benzofuran-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar therapeutic applications.
Angelicin: A benzofuran compound known for its anticancer properties.
Uniqueness
2-(3-methyl-1-benzofuran-7-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl group at the 3-position and acetic acid moiety at the 7-position differentiate it from other benzofuran derivatives, making it a valuable compound for research and development .
Biological Activity
2-(3-Methyl-1-benzofuran-7-yl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound is characterized by a benzofuran moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
Anticancer Activity
In vitro Studies
Research has demonstrated that derivatives of benzofuran, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated the cytotoxicity of several benzofuran derivatives against K562 (chronic myelogenous leukemia), MOLT-4 (acute lymphoblastic leukemia), and other cancer cell lines, revealing that some derivatives induced apoptosis effectively.
Table 1: IC50 Values of Benzofuran Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | K562 | <50 |
Compound A | MOLT-4 | 12.44 ± 1.27 |
Compound B | HeLa | 3.83 ± 0.60 |
Compound C | SW620 | >100 |
The above table summarizes findings from various studies indicating the effectiveness of different benzofuran derivatives in inducing cell death in cancerous cells. The IC50 values suggest that the tested compounds are potent inhibitors of cancer cell proliferation.
Mechanism of Action
The mechanism through which this compound exerts its anticancer effects primarily involves the induction of apoptosis. Apoptosis is a programmed cell death process crucial for eliminating cancer cells. Studies indicate that this compound may increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent activation of caspases, which are essential mediators in the apoptosis pathway .
Case Studies and Research Findings
-
Cytotoxicity in Cancer Cells
A comprehensive study investigated the cytotoxic effects of various benzofuran derivatives on different human cancer cell lines. The results showed that compounds related to this compound demonstrated significant cytotoxicity, particularly against leukemia and cervical cancer cells . -
Apoptotic Induction
The activation of caspases (specifically caspases 3 and 7) was measured to confirm apoptosis induction in K562 cells treated with benzofuran derivatives. The results indicated a notable increase in caspase activity, suggesting that these compounds promote cell death through the intrinsic apoptotic pathway .
Properties
IUPAC Name |
2-(3-methyl-1-benzofuran-7-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-6-14-11-8(5-10(12)13)3-2-4-9(7)11/h2-4,6H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICAAGHEDUHQDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C=CC=C12)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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